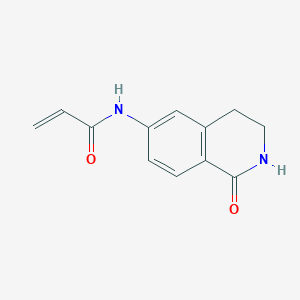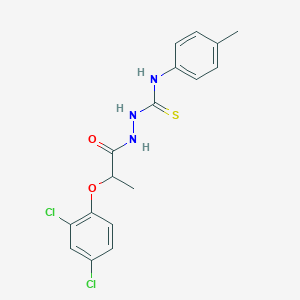
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-methylphenyl)thiosemicarbazide (or 1,2-DCPP-4-MPSC) is an organic chemical compound with a wide range of scientific applications. It is a semi-synthetic compound derived from natural sources, and has been used in a variety of laboratory experiments and research projects.
Aplicaciones Científicas De Investigación
Anticancer Potential :
- Thiosemicarbazide derivatives, including 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide, have been studied for their potential anticancer properties. These compounds showed cytotoxic effects on gastric cancer cells, indicating their potential as anticancer agents. They appear to affect cell division, specifically at the replication stage, and cause DNA damage like abasic sites and double strand breaks. These effects might be due to their potential DNA intercalating properties (Pitucha et al., 2020).
- Another study on thiosemicarbazide derivatives revealed their cytotoxicity against melanoma cells, with specific compounds demonstrating selective toxicity towards cancer cells over normal cells. These compounds also downregulated the expression of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target in cancer treatment (Kozyra et al., 2022).
Antimicrobial and Antitubercular Activities :
- A variety of thiosemicarbazide derivatives, including those related to 1-(2,4-dichlorophenoxy)propionyl-4-(4-methylphenyl)thiosemicarbazide, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown effectiveness against several microbes and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Hirpara et al., 2003).
Antidepressant Activity :
- Compounds derived from thiosemicarbazide, including 1-thiocarbamoyl-3,5-diphenyl-2-pyrazolines, have been synthesized and tested for their antidepressant activities. These compounds showed equivalent or higher activity than some standard antidepressants, suggesting their potential use in treating depression (Bilgin et al., 1993).
Antioxidant Properties :
- Thiosemicarbazide derivatives have also been explored for their antioxidant activities. Some compounds exhibited significant radical scavenging and reducing activities, indicating their potential as antioxidants (Nazarbahjat et al., 2014).
Anti-HIV Activity :
- Research on chiral 1,2,4-triazoles and 1,3,4-thiadiazoles derived from thiosemicarbazide has indicated potential anti-HIV activity. One compound in particular showed activity against HIV-1 and HIV-2 strains, highlighting the potential for developing new anti-HIV agents (Akhtar et al., 2007).
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-3-6-13(7-4-10)20-17(25)22-21-16(23)11(2)24-15-8-5-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKSEPTBLILOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

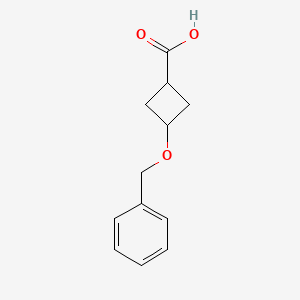
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)
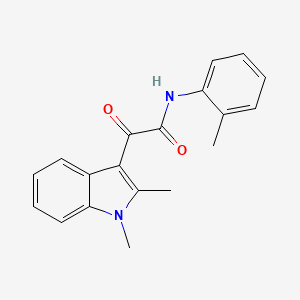
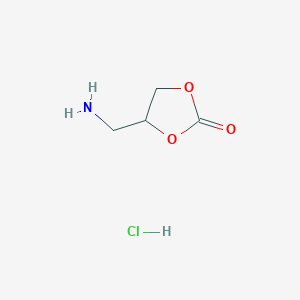
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
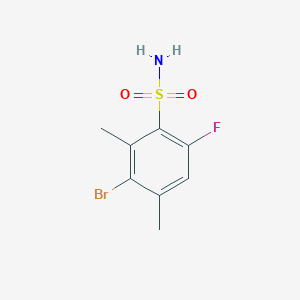
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
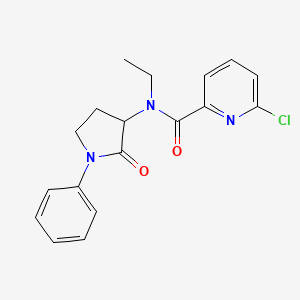
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
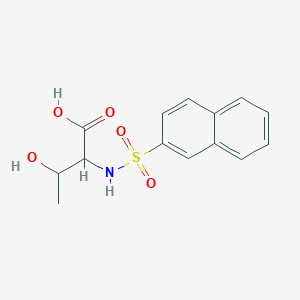
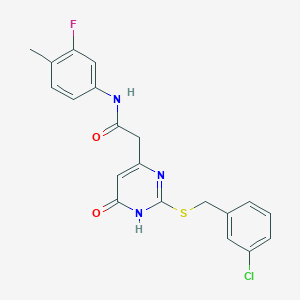
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
